3,4-Diethyl-1H-pyrrole-2-carboxylic acid

Lipophilicity Physicochemical Properties ADME/Tox Profiling

3,4-Diethyl-1H-pyrrole-2-carboxylic acid (CAS 157873-93-3) is a heterocyclic organic compound belonging to the pyrrole family. It features a pyrrole ring with ethyl substituents at the 3- and 4-positions and a carboxylic acid group at the 2-position.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 157873-93-3
Cat. No. B139212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethyl-1H-pyrrole-2-carboxylic acid
CAS157873-93-3
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCCC1=CNC(=C1CC)C(=O)O
InChIInChI=1S/C9H13NO2/c1-3-6-5-10-8(9(11)12)7(6)4-2/h5,10H,3-4H2,1-2H3,(H,11,12)
InChIKeyZMRBGUQIQSRTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diethyl-1H-pyrrole-2-carboxylic acid (CAS 157873-93-3): A Specialized Pyrrole Building Block for Scientific Procurement


3,4-Diethyl-1H-pyrrole-2-carboxylic acid (CAS 157873-93-3) is a heterocyclic organic compound belonging to the pyrrole family . It features a pyrrole ring with ethyl substituents at the 3- and 4-positions and a carboxylic acid group at the 2-position. Its molecular formula is C9H13NO2, with a molecular weight of 167.21 g/mol [1]. The compound is primarily utilized as a versatile building block in organic synthesis, most notably as a key precursor for the synthesis of octaethylporphyrin (OEP) and related porphyrinoids [2]. The presence of the diethyl groups enhances lipophilicity compared to less substituted analogs , influencing its reactivity and potential applications in materials science and coordination chemistry.

Why Substituting 3,4-Diethyl-1H-pyrrole-2-carboxylic acid with a Generic Pyrrole Analog Is a High-Risk Procurement Strategy


The unique substitution pattern on the pyrrole ring is the primary driver of its chemical and physical properties. Substituting 3,4-diethyl-1H-pyrrole-2-carboxylic acid with a simpler analog (e.g., unsubstituted pyrrole-2-carboxylic acid) or a different alkyl-substituted variant (e.g., 3,4-dimethyl-1H-pyrrole-2-carboxylic acid) would introduce significant and often unpredictable changes to key parameters [1]. These changes directly impact the compound's performance in its intended applications. For instance, the diethyl groups significantly increase lipophilicity (estimated LogP ~2.8) compared to the less lipophilic dimethyl analog (estimated XLogP3 1.3) [2]. This difference in lipophilicity can drastically alter solubility profiles , reactivity in condensation reactions, and the physical properties of final porphyrin products [1]. Such differences render generic substitution unsuitable without extensive re-optimization of downstream synthetic or analytical protocols, making the specific compound a critical, non-interchangeable item for research continuity and reproducible results.

Quantitative Evidence Guide for 3,4-Diethyl-1H-pyrrole-2-carboxylic acid: Key Differentiators vs. Analogs


Increased Lipophilicity (LogP) vs. Unsubstituted and Dimethyl Pyrrole-2-carboxylic Acids

The presence of two ethyl groups at the 3- and 4-positions confers significantly higher lipophilicity to 3,4-diethyl-1H-pyrrole-2-carboxylic acid compared to its unsubstituted and dimethyl-substituted analogs. This is a key differentiator for applications where membrane permeability or organic solvent solubility is critical [1].

Lipophilicity Physicochemical Properties ADME/Tox Profiling

Role as a Validated Precursor for Octaethylporphyrin (OEP) Synthesis

3,4-Diethyl-1H-pyrrole-2-carboxylic acid is a specifically validated and well-documented precursor for the synthesis of octaethylporphyrin (OEP), a cornerstone compound in porphyrin chemistry [1]. This established utility provides a clear, application-driven reason for procurement. Its utility contrasts with other alkyl-substituted pyrroles which may not lead to the same well-characterized macrocyclic structures.

Porphyrin Synthesis Organic Building Blocks Macrocycles

Enhanced Lipophilicity and Potential Impact on Biological Activity

The presence of diethyl substituents at the 3 and 4 positions of the pyrrole ring enhances lipophilicity and may influence biological activity . This is a class-level inference supported by the general principle that increased lipophilicity can improve membrane permeability and target engagement. While no direct head-to-head biological data was found, this property distinguishes it from less lipophilic pyrrole-2-carboxylic acid analogs [1].

Drug Discovery Chemical Biology Structure-Activity Relationship (SAR)

Recommended Research and Industrial Application Scenarios for 3,4-Diethyl-1H-pyrrole-2-carboxylic acid


Synthesis of Octaethylporphyrin (OEP) and Related Porphyrinoids

This is the most established and validated application scenario. The compound serves as a key precursor in the synthesis of OEP [1]. Researchers engaged in the synthesis of porphyrins, phthalocyanines, or other tetrapyrrolic macrocycles for applications in catalysis, photodynamic therapy, or molecular electronics should prioritize this specific compound to ensure a reliable and documented synthetic pathway.

Exploration of Lipophilic Pyrrole Scaffolds in Medicinal Chemistry

Medicinal chemists seeking to explore structure-activity relationships (SAR) for pyrrole-based compounds can utilize this molecule as a more lipophilic scaffold. The enhanced LogP (~2.8) compared to simpler pyrrole-2-carboxylic acids may lead to improved cell permeability or altered pharmacokinetic profiles. It can serve as a building block for creating compound libraries with diverse physicochemical properties.

Development of Functional Materials and Organic Electronics

The pyrrole core is a common motif in organic electronics. While specific data is limited, the diethyl-substituted pyrrole-2-carboxylic acid can be used as a monomer or building block for creating functional polymers or small molecules with tailored electronic and optical properties . Its increased lipophilicity could influence film-forming properties and device stability in applications like sensors or flexible electronics.

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